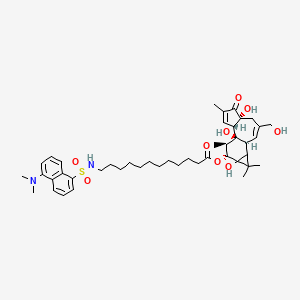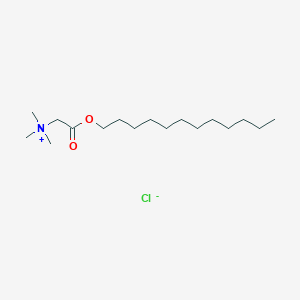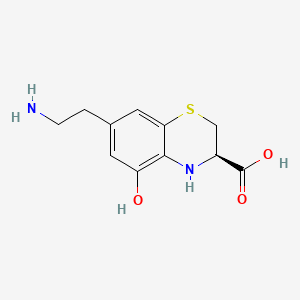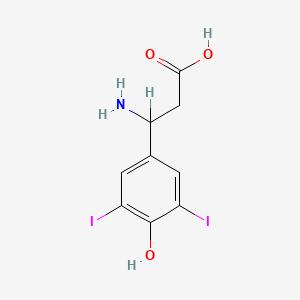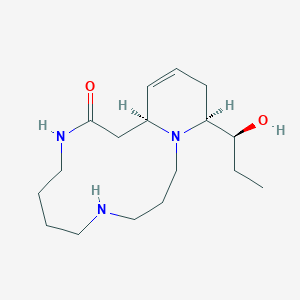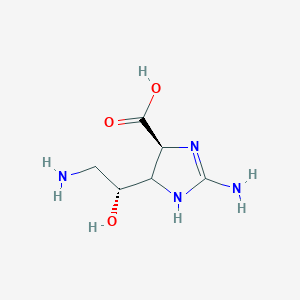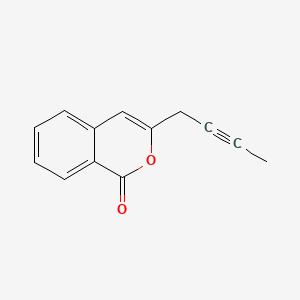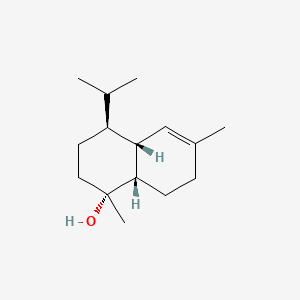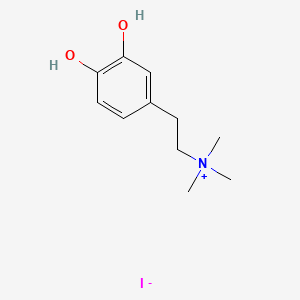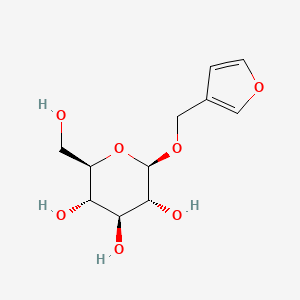![molecular formula C17H14Cl2N4O2S B1229212 2-(4-chlorophenoxy)-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B1229212.png)
2-(4-chlorophenoxy)-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide is a member of triazoles.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study focused on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, closely related to the compound . These derivatives showed potential as antibacterial agents against both gram-negative and gram-positive bacteria. They also exhibited moderate inhibition of α-chymotrypsin enzyme, indicating potential anti-enzymatic properties. Notably, one derivative demonstrated remarkable antibacterial activity, surpassing standard ciprofloxacin in effectiveness against specific bacterial strains. The compounds also showed low cytotoxicity, an important consideration in pharmacological applications (Siddiqui et al., 2014).
Antiviral and Virucidal Activities
A related study synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and evaluated their antiviral and virucidal activities. These compounds were found to potentially reduce viral replication in human adenovirus type 5 and ECHO-9 virus, highlighting their potential application in antiviral therapies (Wujec et al., 2011).
Lipase and α-glucosidase Inhibition
Another study synthesized novel heterocyclic compounds derived from a similar compound, focusing on lipase and α-glucosidase inhibition. The compounds showed significant anti-lipase and anti-α-glucosidase activities, indicating potential for applications in treating metabolic disorders like diabetes and obesity (Bekircan et al., 2015).
Anti-Exudative Activity
Derivatives of 1,2,4-triazol, closely related to the queried compound, were investigated for their anti-exudative activity. The study found that a significant proportion of the synthesized derivatives possessed anti-exudative properties, with some even exceeding the effectiveness of reference drugs. This suggests potential applications in treating inflammatory conditions (Chalenko et al., 2019).
Anticancer Evaluation
A study synthesized N-aryl derivatives of a similar compound and evaluated their inhibitory potential against acetylcholinesterase and butyrylcholinestrase. Certain compounds showed moderate to good activities against these enzymes, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Riaz et al., 2020).
properties
Product Name |
2-(4-chlorophenoxy)-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide |
|---|---|
Molecular Formula |
C17H14Cl2N4O2S |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide |
InChI |
InChI=1S/C17H14Cl2N4O2S/c18-11-4-6-14(7-5-11)25-10-16(24)20-9-15-21-22-17(26)23(15)13-3-1-2-12(19)8-13/h1-8H,9-10H2,(H,20,24)(H,22,26) |
InChI Key |
RSTJVYHCBUUBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NNC2=S)CNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)
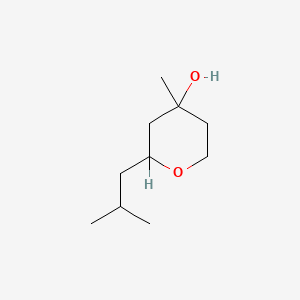
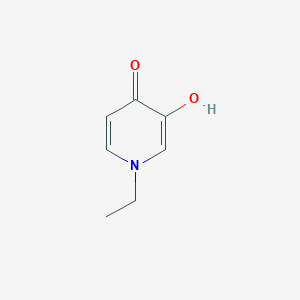
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
